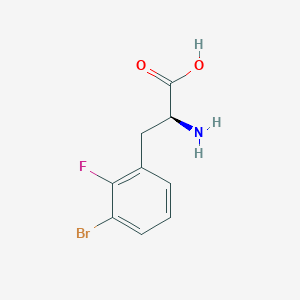

3-Bromo-2-fluoro-L-phenylalanine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(3-bromo-2-fluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCVNNIXBBJHQSW-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Br)F)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Bromo 2 Fluoro L Phenylalanine and Analogues

Contemporary Chemical Synthesis Strategies

The chemical synthesis of 3-Bromo-2-fluoro-L-phenylalanine presents a formidable challenge due to the need for precise control over regioselectivity and stereochemistry. Several strategies have been developed to address these complexities, ranging from the construction of the amino acid from functionalized precursors to the direct halogenation of the phenylalanine scaffold.

Precursor Synthesis and Functionalization for Bromofluoro Phenylalanines

A highly effective strategy for the synthesis of this compound involves the construction of the amino acid from a pre-functionalized aromatic precursor. This approach offers excellent control over the substitution pattern of the phenyl ring. A key starting material for this route is 3-bromo-2-fluorobenzaldehyde (B121081). The synthesis of this precursor can be achieved through the oxidation of (3-bromo-2-fluorophenyl)methanol (B151456) using manganese dioxide in dichloromethane, affording the desired aldehyde in high yield.

With the 3-bromo-2-fluorobenzaldehyde in hand, a common and effective method for elaborating the L-phenylalanine scaffold is the Erlenmeyer-Plöchl reaction to form an azalactone, followed by asymmetric hydrogenation. This strategy has been successfully applied to the synthesis of the similar compound, 3-bromo-4-fluoro-(S)-phenylalanine mdpi.com. The general approach involves the condensation of the substituted benzaldehyde (B42025) with N-acetylglycine in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297) to yield the corresponding azalactone. Subsequent hydrolysis of the azalactone provides the α-acetamidoacrylic acid derivative.

The crucial step for establishing the L-stereochemistry is the asymmetric hydrogenation of this prochiral olefin. This is typically achieved using a chiral phosphine (B1218219) ligand complexed with a transition metal, such as rhodium or ruthenium. The choice of the chiral ligand is critical for achieving high enantioselectivity. For instance, in the synthesis of 3-bromo-4-fluoro-(S)-phenylalanine, the ferrocene-based ligand Me-BoPhoz was employed, leading to the desired N-acetyl-L-phenylalanine derivative with high enantiomeric excess mdpi.com. A final deacetylation step then yields the target amino acid, this compound.

Table 1: Proposed Synthetic Route for this compound via Precursor Functionalization

| Step | Reactants | Reagents and Conditions | Product |

| 1 | (3-bromo-2-fluorophenyl)methanol | MnO2, CH2Cl2 | 3-bromo-2-fluorobenzaldehyde |

| 2 | 3-bromo-2-fluorobenzaldehyde, N-acetylglycine | Ac2O, NaOAc | (Z)-4-(3-bromo-2-fluorobenzylidene)-2-methyloxazol-5(4H)-one |

| 3 | Azalactone from Step 2 | Base (e.g., NaOH), then Acid (e.g., HCl) | (Z)-2-acetamido-3-(3-bromo-2-fluorophenyl)acrylic acid |

| 4 | Acrylic acid derivative from Step 3 | H2, Chiral Rh or Ru catalyst (e.g., with Me-BoPhoz) | N-acetyl-3-bromo-2-fluoro-L-phenylalanine |

| 5 | N-acetyl-3-bromo-2-fluoro-L-phenylalanine | Acid hydrolysis (e.g., HCl) or enzymatic deacylation | This compound |

Asymmetric Synthesis Approaches for Enantiomeric Purity

Achieving high enantiomeric purity is a critical aspect of the synthesis of chiral amino acids for biological applications. Asymmetric hydrogenation of a prochiral enamide precursor, as described above, is a powerful method. The selection of the chiral catalyst is paramount, and a wide variety of privileged chiral phosphine ligands have been developed for this purpose.

Another well-established method for asymmetric synthesis is the use of chiral auxiliaries. The Schöllkopf method, for instance, utilizes a chiral bis-lactim ether derived from valine and glycine. Alkylation of the enolate of this chiral auxiliary with a suitable benzyl (B1604629) halide, such as 3-bromo-2-fluorobenzyl bromide, proceeds with high diastereoselectivity. Subsequent acidic hydrolysis of the alkylated product cleaves the auxiliary and liberates the desired L-amino acid ester, which can then be hydrolyzed to the free amino acid. This approach offers a reliable and predictable way to control the stereochemistry.

Directed Halogenation Techniques on the Phenyl Ring

An alternative approach to constructing this compound is the direct halogenation of a pre-existing 2-fluoro-L-phenylalanine derivative. This strategy relies on the ability to control the regioselectivity of the bromination reaction. The fluorine atom at the 2-position is an ortho, para-director, which would typically direct incoming electrophiles to the 3- and 5-positions (para to the fluorine is blocked by the amino acid side chain). However, achieving selective bromination at the 3-position over the 5-position can be challenging.

Directed metalation-bromination is a potential strategy to overcome this regioselectivity issue. By using a directing group on the amino acid, it may be possible to selectively introduce bromine at the desired position. For example, the amino group of a protected 2-fluoro-L-phenylalanine derivative could be used to direct an ortho-lithiation, followed by quenching with an electrophilic bromine source like N-bromosuccinimide (NBS). However, the successful application of this method would depend on the specific protecting groups and reaction conditions.

Multi-Component Reaction Pathways in Phenylalanine Derivative Synthesis

Multi-component reactions (MCRs) offer a highly efficient approach to the synthesis of complex molecules like phenylalanine derivatives by combining three or more starting materials in a single step. The Ugi four-component reaction is a prominent example of an MCR that can be used to generate α-amino acid derivatives wikipedia.orgnih.gov.

In the context of this compound, a hypothetical Ugi reaction could involve 3-bromo-2-fluorobenzaldehyde, a chiral amine (to induce stereochemistry), a carboxylic acid, and an isocyanide. The resulting Ugi product would be a dipeptide-like structure containing the desired substituted phenyl group. Subsequent cleavage of the chiral amine and other protecting groups would be necessary to yield the final amino acid. While this approach is atom-economical and can rapidly generate molecular diversity, controlling the stereochemistry and the need for subsequent deprotection steps are important considerations.

Chemo-Enzymatic Synthesis for Stereoselective Production

Chemo-enzymatic methods combine the efficiency and versatility of chemical synthesis with the unparalleled stereoselectivity of enzymatic catalysis. This approach is particularly valuable for the production of enantiomerically pure amino acids.

Enzyme-Catalyzed Reactions in Halogenated Amino Acid Synthesis

Enzymes can be employed in several ways to achieve the stereoselective synthesis of this compound. One common strategy is the enzymatic resolution of a racemic mixture of the amino acid or a suitable precursor. For instance, a racemic mixture of N-acetyl-3-bromo-2-fluorophenylalanine could be subjected to the action of an L-aminoacylase. This enzyme would selectively hydrolyze the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-enantiomer unreacted. The resulting free L-amino acid and the N-acetylated D-amino acid can then be readily separated. Lipases are also widely used for the kinetic resolution of racemic amino acid esters via hydrolysis or transesterification, providing access to both enantiomers in high purity nih.govsemanticscholar.org.

Another powerful enzymatic approach is the use of phenylalanine ammonia (B1221849) lyases (PALs) nih.gov. These enzymes catalyze the reversible addition of ammonia to the double bond of a cinnamic acid derivative. In the synthetic direction, a PAL could be used to convert 3-bromo-2-fluoro-cinnamic acid directly into this compound with high enantioselectivity. A key challenge with this method is the often-limited substrate scope of wild-type enzymes. However, protein engineering and directed evolution techniques are increasingly being used to develop PAL variants with altered substrate specificities, potentially enabling the synthesis of a wide range of non-natural phenylalanine derivatives mdpi.com.

Table 2: Enzyme Classes for Chemo-Enzymatic Synthesis of this compound

| Enzyme Class | Reaction Type | Substrate(s) | Product | Advantage |

| L-Aminoacylase | Kinetic Resolution | Racemic N-acetyl-3-bromo-2-fluorophenylalanine | This compound | High enantioselectivity |

| Lipase | Kinetic Resolution | Racemic 3-bromo-2-fluorophenylalanine ester | Enantiopure ester and acid | Broad substrate scope |

| Phenylalanine Ammonia Lyase (PAL) | Asymmetric Amination | 3-bromo-2-fluoro-cinnamic acid, Ammonia | This compound | Direct asymmetric synthesis |

Isotopic Labeling During Enzymatic and Chemo-Enzymatic Routes

Isotopic labeling of non-canonical amino acids is a powerful tool for mechanistic studies of enzymatic reactions and for in vivo imaging applications like Positron Emission Tomography (PET). Chemo-enzymatic methods are particularly well-suited for the introduction of isotopes such as deuterium (B1214612) (²H), tritium (B154650) (³H), and radiohalogens (e.g., ¹⁸F, ⁷⁵Br, ⁷⁶Br).

A prominent enzymatic approach for synthesizing L-phenylalanine analogues involves the use of Phenylalanine Ammonia-Lyase (PAL). This enzyme catalyzes the reversible addition of ammonia to the corresponding trans-cinnamic acid derivative. For isotopic labeling with hydrogen isotopes, the enzymatic reaction can be carried out in a buffer containing heavy water (D₂O) or tritiated water (HTO). For instance, the synthesis of isotopically labeled 2-bromo-L-phenylalanine has been achieved using this method, suggesting a similar strategy could be employed for this compound. uw.edu.pl The precursor, 3-bromo-2-fluoro-trans-cinnamic acid, would be subjected to the PAL-catalyzed addition of ammonia in an isotopically enriched aqueous medium.

The chemo-enzymatic synthesis of other labeled L-amino acids provides further precedent. For example, L-phenylalanine labeled with hydrogen and carbon isotopes has been synthesized to study the mechanism of ammonia elimination by PAL. d-nb.info This often involves the chemical synthesis of an isotopically labeled precursor, followed by an enzymatic transformation to yield the final L-amino acid. d-nb.info

Table 1: Examples of Isotopically Labeled Phenylalanine Analogues via Chemo-Enzymatic Synthesis

| Labeled Compound | Isotope(s) | Precursor | Key Enzymatic Step | Reference |

| [³H]-L-Phenylalanine | ³H | trans-Cinnamic acid | PAL-catalyzed ammonia addition in HTO | d-nb.info |

| [²H]-L-Phenylalanine | ²H | trans-Cinnamic acid | PAL-catalyzed ammonia addition in D₂O | d-nb.info |

| 2-Bromo-L-phenylalanine | ²H, ³H | 2-Bromo-trans-cinnamic acid | PAL-catalyzed ammonia addition | uw.edu.pl |

| [¹⁸F]-Fluoro-L-phenylalanines | ¹⁸F | L-Phenylalanine | Direct radiofluorination with [¹⁸F]F₂ or [¹⁸F]AcOF | nih.gov |

Engineering of Phenylalanine Modifying Enzymes for Specificity

The substrate specificity of naturally occurring enzymes often needs to be altered to accommodate non-natural substrates, such as the precursors for this compound. Enzyme engineering, through techniques like site-directed mutagenesis and directed evolution, plays a crucial role in developing biocatalysts with desired specificities.

Phenylalanine Ammonia-Lyase (PAL) is a key target for such engineering efforts. Wild-type PALs already exhibit a degree of promiscuity, accepting some halogenated cinnamic acids as substrates. However, to efficiently synthesize doubly substituted analogues like this compound, further engineering may be necessary. The active site of PAL can be modified to better accommodate the steric and electronic properties of the substituted phenyl ring.

Another important class of enzymes for the synthesis of L-phenylalanine analogues are aminotransferases. These enzymes can be engineered to exhibit broad substrate specificity. For example, a genetically engineered tyrosine aminotransferase has been used for the synthesis of L-homophenylalanine, demonstrating the potential for creating variants that can process a wide array of substrates. chemicalbook.com

The development of engineered enzymes often involves computational modeling to identify key residues for modification. For instance, molecular modeling software can be used to study the interactions between an enzyme and a novel substrate, guiding the design of mutations to improve catalytic efficiency. chemicalbook.com

Table 2: Examples of Engineered Enzymes for Non-Canonical Amino Acid Synthesis

| Enzyme | Wild-Type Substrate | Engineered for Synthesis of | Engineering Approach |

| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | Halogenated Phenylalanines | Site-directed mutagenesis of active site residues |

| Tyrosine Aminotransferase | Tyrosine, Phenylalanine | L-Homophenylalanine | Genetic engineering for broad substrate specificity |

| Transaminases | Various amino acids | Chiral amines | Active site modification |

Emerging Synthetic Approaches for Non-Canonical Amino Acids

Beyond traditional chemo-enzymatic methods, several emerging strategies hold promise for the synthesis of complex non-canonical amino acids like this compound.

One such approach is the integration of photochemistry with biocatalysis. This synergistic method can create novel catalytic reactions that are not accessible through either method alone. For example, a photochemical reaction can generate a highly reactive intermediate that then interacts with an enzymatic intermediate to produce the desired non-canonical amino acid. This strategy has been successfully employed for the stereoselective synthesis of various non-canonical amino acids.

Cell-free protein synthesis (CFPS) systems offer another powerful platform for the incorporation of non-canonical amino acids into proteins. While not a direct method for synthesizing the free amino acid, CFPS allows for the site-specific insertion of non-canonical amino acids, including those with halogenated side chains, into a polypeptide chain. This is achieved by using an orthogonal tRNA-synthetase pair that is specific for the non-canonical amino acid.

Furthermore, the development of novel biocatalysts through genome mining and metagenomic approaches is expanding the toolbox of enzymes available for synthetic applications. This can lead to the discovery of enzymes with unique substrate specificities that may be directly applicable to the synthesis of compounds like this compound.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules at an atomic level. For 3-Bromo-2-fluoro-L-phenylalanine, NMR studies are crucial for understanding its conformation and interactions within a biological environment.

Application of 19F NMR as a Local Environmental Probe

The fluorine-19 (¹⁹F) nucleus is an excellent probe for NMR spectroscopy due to its 100% natural abundance, high gyromagnetic ratio, and a nuclear spin of 1/2, resulting in high sensitivity, approximately 83% of that of a proton. nih.gov The chemical shift of ¹⁹F is highly sensitive to its local electronic environment, making it a powerful tool to report on changes in protein conformation, ligand binding, and dynamics. nih.gov The large chemical shift dispersion of ¹⁹F NMR, spanning about 300 ppm, allows for the resolution of individual fluorine signals even in large biomolecules. nih.gov

When this compound is incorporated into a protein, the ¹⁹F NMR signal of the fluorine atom on the phenyl ring can provide detailed information about its specific location and the surrounding microenvironment. acs.org Changes in protein structure or interactions with other molecules will perturb the electronic environment of the fluorine atom, leading to shifts in its resonance frequency. acs.orgnih.govnih.gov This sensitivity has been exploited to study bromodomain-ligand interactions using fluorinated aromatic amino acids, where the ¹⁹F NMR spectra provided insights into the binding modes of small molecule ligands. acs.org

Utilization of Isotopic Labeling for Detailed NMR Assignments

Isotopic labeling is an indispensable tool in NMR spectroscopy, particularly for studies of biomolecules, as it enhances sensitivity and allows for site-specific analysis. sigmaaldrich.com For detailed NMR assignments of this compound incorporated into proteins, isotopic labeling with ¹³C and ¹⁵N is often employed. sigmaaldrich.comnih.gov Uniform labeling of a protein with these isotopes allows for the use of multidimensional NMR experiments to trace the connectivity of atoms and assign specific resonances to individual nuclei within the amino acid residue. sigmaaldrich.com

Furthermore, selective isotopic labeling strategies can be used to simplify complex spectra and focus on specific regions of a protein. For aromatic amino acids like phenylalanine, metabolic precursors can be used for isotopic labeling or reverse labeling. nih.govresearchgate.net For instance, isotopically labeled shikimic acid can be used to label aromatic protons of phenylalanine, tyrosine, and tryptophan. researchgate.net While direct precursors for this compound are not commonly cited, the principles of using labeled precursors in expression systems to achieve specific labeling patterns are broadly applicable. nih.govnih.gov Deuterium (B1214612) (²H) labeling is another strategy used to simplify ¹H NMR spectra and study dynamics. sigmaaldrich.com The combination of fluorine labeling with other isotopic labels like ¹³C and ²H can provide a powerful and versatile toolkit for protein NMR. nih.gov

Variable Temperature NMR Analysis for Conformational Dynamics

Variable temperature (VT) NMR spectroscopy is a key technique for studying the conformational dynamics of molecules. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the rates of dynamic processes, such as bond rotations and conformational exchanges.

For this compound, VT-NMR can be used to study the rotational dynamics of the substituted phenyl ring. The presence of two different bulky halogen atoms (bromine and fluorine) at the ortho and meta positions can create a significant barrier to rotation around the Cβ-Cγ bond. VT-NMR experiments, particularly ¹⁹F and ¹H NMR, can be used to determine the energy barriers for this rotation. At low temperatures, where the rotation is slow on the NMR timescale, distinct signals for different rotamers might be observed. As the temperature increases, these signals may broaden and coalesce as the rate of rotation increases. Analysis of these spectral changes can provide quantitative information about the kinetics and thermodynamics of the conformational exchange process. A similar approach has been used to study the cis-trans isomerization of fluorinated proline derivatives, demonstrating the utility of VT-NMR in characterizing dynamic processes. rsc.org

Mass Spectrometry for Molecular Identification and Quantitative Analysis

Mass spectrometry (MS) is a cornerstone analytical technique for the identification and quantification of molecules, including modified amino acids and proteins.

High-Resolution Mass Spectrometry for Structural Elucidation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of a molecule and confirming its identity. For this compound, HRMS can be used to verify its successful synthesis and incorporation into peptides or proteins. The precise mass measurement would allow for the unambiguous identification of the compound based on its unique isotopic pattern arising from the presence of bromine (with its two major isotopes, ⁷⁹Br and ⁸¹Br) and other elements. This technique is crucial for distinguishing this compound from other molecules with similar nominal masses.

Mass Spectrometric Quantification in Protein Incorporation Studies

Mass spectrometry is a powerful tool for quantifying the extent of incorporation of unnatural amino acids into proteins. In a typical workflow, the protein of interest containing this compound is proteolytically digested into smaller peptides. These peptides are then analyzed by liquid chromatography-mass spectrometry (LC-MS).

By comparing the signal intensities of the peptides containing the modified amino acid to those of their unmodified counterparts or to an internal standard, the efficiency of incorporation can be accurately determined. Selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) are targeted mass spectrometry techniques that can be employed for highly sensitive and specific quantification of the this compound-containing peptides within a complex biological matrix. These quantitative data are critical for validating protein expression and for ensuring the reliability of subsequent biophysical or structural studies.

Advanced Vibrational Spectroscopy Applications

Vibrational spectroscopy provides a non-destructive means to probe the molecular structure of a compound. Techniques such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy offer complementary information on the vibrational modes of the molecule, serving as a fingerprint for its identification and structural elucidation.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. In the case of this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands for the amino acid backbone, the substituted aromatic ring, and the carbon-halogen bonds.

Table 1: Predicted FT-IR Characteristic Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |

| N-H (Amine) | Stretching | 3100 - 3000 (broad, -NH3+) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 2960 - 2850 |

| C=O (Carboxylate) | Asymmetric Stretching | 1610 - 1550 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| N-H (Amine) | Bending | 1550 - 1480 (-NH3+) |

| C-O (Carboxylate) | Symmetric Stretching | 1420 - 1380 |

| C-F (Aromatic) | Stretching | 1250 - 1000 |

| C-Br (Aromatic) | Stretching | 680 - 515 |

It is important to note that the precise positions of these bands can be influenced by the electronic effects of the bromine and fluorine substituents on the phenyl ring, as well as by intermolecular interactions in the solid state.

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would offer a unique molecular fingerprint, with characteristic peaks arising from the aromatic ring, the amino acid side chain, and the carbon-halogen bonds. The vibrations of the phenyl ring are typically strong in Raman spectra.

Similar to FT-IR, specific Raman spectral data for this compound is scarce. However, based on the analysis of related halogenated phenylalanine derivatives, key Raman shifts can be anticipated. The symmetric breathing mode of the phenyl ring is a particularly strong and characteristic band.

Table 2: Predicted Key Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) | Notes |

| Aromatic C-H Stretching | 3100 - 3050 | |

| Aliphatic C-H Stretching | 2980 - 2930 | |

| Phenyl Ring Breathing | 1005 - 995 | Strong, characteristic band |

| Phenyl Ring In-plane Bending | 1030 - 1010 | |

| C-F Stretching | 1250 - 1100 | May be weak |

| C-Br Stretching | 650 - 550 | |

| Carboxylate Scissoring | 850 - 800 |

The combination of FT-IR and Raman spectroscopy would provide a comprehensive vibrational analysis, enabling unambiguous identification and structural confirmation of this compound.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable for the purification of synthesized compounds and for the accurate assessment of their purity, which is critical for their use in research.

High-Performance Liquid Chromatography (HPLC) in Research Purity

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile compounds like amino acids. For this compound, a reversed-phase HPLC (RP-HPLC) method would typically be employed. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The retention time of the compound is influenced by its hydrophobicity.

The presence of the bromine and fluorine atoms on the phenyl ring increases the hydrophobicity of this compound compared to the parent L-phenylalanine. This would result in a longer retention time under identical RP-HPLC conditions. Purity is assessed by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A typical purity requirement for research-grade compounds is >95% or >98%.

Table 3: Hypothetical HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% TFA in Acetonitrile |

| Gradient | e.g., 5-95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 254 nm |

| Expected Retention Time | Longer than L-phenylalanine |

The use of a diode array detector (DAD) would allow for the acquisition of the UV spectrum of the peak, further confirming the identity of the compound.

Biological and Biochemical Research Applications of 3 Bromo 2 Fluoro L Phenylalanine

Protein Engineering and Genetic Code Expansion Methodologies

Impact of Halogenated Phenylalanine Incorporation on Protein Structure and Function

The site-specific incorporation of halogenated amino acids, such as 3-Bromo-2-fluoro-L-phenylalanine, into proteins represents a powerful tool in protein engineering and structural biology. The introduction of this unnatural amino acid can induce unique structural and functional changes in proteins due to the distinct physicochemical properties of the halogen atoms. The bromine and fluorine atoms at the ortho and meta positions of the phenyl ring introduce steric bulk, alter the electronic environment, and can participate in halogen bonding, a non-covalent interaction that can influence protein stability and molecular recognition.

The incorporation of halogenated phenylalanines can significantly impact protein stability. The nature and position of the halogen atom determine the extent of this impact. For instance, the introduction of fluorine can enhance protein stability through favorable electrostatic interactions and by promoting hydrophobic packing. Conversely, the bulkier bromine atom can introduce steric hindrance that may be either stabilizing or destabilizing depending on the local environment within the protein structure.

Furthermore, the altered electronic properties of the phenyl ring in this compound can modulate cation-π interactions, which are crucial for the binding of ligands and substrates in many proteins. The electron-withdrawing nature of the halogens can weaken or alter the geometry of these interactions, providing a means to probe their contribution to protein function.

Probing Protein Folding and Unfolding Dynamics

The study of protein folding and unfolding is essential for understanding protein function and misfolding diseases. Halogenated phenylalanines, including this compound, serve as valuable spectroscopic probes for monitoring these dynamic processes. The heavy bromine atom is a particularly useful probe for X-ray crystallography, aiding in the phasing of diffraction data to solve protein structures.

In the context of Nuclear Magnetic Resonance (NMR) spectroscopy, the fluorine atom provides a sensitive and isolated signal (¹⁹F-NMR) that is highly responsive to its local chemical environment. By incorporating this compound at specific sites within a protein, researchers can monitor conformational changes during folding and unfolding with high precision. The changes in the ¹⁹F-NMR chemical shift can provide information on the kinetics and thermodynamics of these processes, revealing details about folding intermediates and transition states.

The unique combination of bromine and fluorine in this compound offers a dual-mode probe. The bromine can be used for crystallographic studies to obtain static snapshots of the protein in different conformational states, while the fluorine allows for the dynamic study of these states in solution using NMR.

Mechanistic Enzymology and Enzyme Inhibition Studies

The use of amino acid analogues is a cornerstone of mechanistic enzymology. This compound can be employed to investigate the catalytic mechanisms of enzymes that recognize and process phenylalanine.

Elucidation of Enzyme Catalytic Mechanisms through Analogue Probes

By substituting the natural substrate, L-phenylalanine, with this compound, researchers can probe the active site of an enzyme and gain insights into its catalytic mechanism. The halogen atoms can act as reporters, allowing for the detection of subtle changes in the active site during the catalytic cycle. For example, the interaction of the halogen atoms with active site residues can be monitored spectroscopically to understand the binding and transition states of the enzymatic reaction.

The electronic modifications to the phenyl ring can also influence the rate of enzymatic reactions. If a particular step in the catalytic cycle is sensitive to the electronic nature of the substrate, the substitution with this compound will result in a measurable change in the reaction rate, providing evidence for the proposed mechanism.

Analysis of Enzyme Substrate Specificity and Kinetic Parameters

The specificity of an enzyme for its substrate is a fundamental aspect of its function. By systematically replacing L-phenylalanine with halogenated analogues like this compound, the stringency of the enzyme's active site can be mapped. The kinetic parameters, namely the Michaelis constant (Km) and the catalytic rate constant (kcat), can be determined for the analogue and compared to those of the natural substrate.

An increase in Km would suggest that the halogen substitutions hinder the binding of the substrate to the active site, while a change in kcat would indicate an effect on the catalytic efficiency. This analysis provides a quantitative measure of the impact of the halogen atoms on substrate recognition and turnover.

Characterization of Selective Enzyme Inhibition Mechanisms

This compound can also act as an inhibitor of certain enzymes. Depending on the enzyme and its mechanism, this analogue can function as a competitive, non-competitive, or uncompetitive inhibitor. The characterization of the inhibition mechanism can provide valuable information about the enzyme's active site and regulatory properties.

For instance, if this compound binds to the active site but cannot be processed by the enzyme, it will act as a competitive inhibitor. The inhibition constant (Ki) can be determined to quantify its potency as an inhibitor. In some cases, the analogue might bind to a site other than the active site (an allosteric site) and induce a conformational change that inhibits enzyme activity, leading to non-competitive or uncompetitive inhibition.

Investigation of Molecular Recognition and Interactions

Molecular recognition is the basis of most biological processes, including protein-protein interactions, protein-DNA interactions, and ligand binding. The incorporation of this compound into proteins provides a unique tool to study these interactions. The halogen atoms can participate in halogen bonding, a directional non-covalent interaction between a halogen atom and an electron-rich atom like oxygen or nitrogen.

The presence of a bromine atom in this compound allows for the formation of strong halogen bonds, which can be used to engineer novel protein interfaces or to stabilize specific protein conformations. By strategically placing this amino acid at a protein-protein interaction site, the strength and specificity of the interaction can be modulated.

Furthermore, the fluorine atom can serve as a sensitive NMR probe to monitor binding events. Changes in the ¹⁹F-NMR signal upon the addition of a binding partner can provide information on the binding affinity, kinetics, and the conformational changes that occur upon binding.

Studies of Protein-Protein Interactions using Labeled Analogues

There are currently no published studies that describe the use of this compound as a labeled analogue for the investigation of protein-protein interactions. The incorporation of halogenated amino acids can serve as a probe for NMR studies or to introduce a heavy atom for X-ray crystallography, yet the application of this specific compound for such purposes has not been documented.

Analysis of Protein-Ligand Binding Events and Affinities

Scientific literature lacks data on the use of this compound in the analysis of protein-ligand binding events. While fluorinated and brominated amino acids are known to influence binding affinities through halogen bonding and other non-covalent interactions, no specific examples involving this compound are available.

Role in Modulating Receptor Antagonist Activities

There is no available research detailing the role of this compound in modulating the activities of receptor antagonists. The structural modifications imparted by the bromo- and fluoro-substituents could theoretically influence receptor binding and function, but this has not been experimentally verified in published studies.

In Vitro Studies of Cellular and Metabolic Processes

In vitro studies are crucial for understanding the effects of novel compounds on cellular functions. However, the scientific community has not yet published research on the application of this compound in this context.

Research on Amino Acid Transport Mechanisms and Selectivity (e.g., L-type amino acid transporters)

No studies have been found that investigate the interaction of this compound with amino acid transport mechanisms, including the L-type amino acid transporters (LATs). Research on other halogenated phenylalanines has shown that such modifications can significantly affect transporter selectivity and uptake rates, but data specific to this compound is absent.

Exploration of Biochemical Pathways Altered by Halogenated Amino Acids

The exploration of how this compound might alter biochemical pathways has not been a subject of published research. The potential for this compound to act as an enzyme inhibitor or to be incorporated into proteins and thereby alter metabolic pathways remains a hypothetical concept without experimental support in the available literature.

Computational and Theoretical Investigations of 3 Bromo 2 Fluoro L Phenylalanine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for elucidating the intrinsic properties of molecules. For 3-Bromo-2-fluoro-L-phenylalanine, these methods can predict its three-dimensional structure, electronic landscape, and chemical reactivity, offering a foundational understanding of its behavior at the molecular level.

Density Functional Theory (DFT) for Molecular Geometry and Energetics

Density Functional Theory (DFT) is a robust computational method for determining the optimized geometry and energetic profile of molecules. nih.gov For this compound, DFT calculations, typically employing a functional like B3LYP with a basis set such as 6-31G(d), would be used to find the lowest energy conformation of the molecule. nih.gov This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to minimize the total electronic energy.

The introduction of bromine and fluorine atoms at the ortho and meta positions of the phenyl ring, respectively, is expected to induce notable changes in the molecular geometry compared to native L-phenylalanine. The larger van der Waals radius of bromine compared to hydrogen will likely cause some steric strain, potentially leading to slight out-of-plane distortions of the substituents on the aromatic ring. The bond lengths between the carbon atoms of the phenyl ring and the halogen substituents (C-Br and C-F) can also be accurately predicted.

Table 1: Representative Optimized Geometrical Parameters for this compound (Hypothetical Data Based on Similar Compounds)

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-F Bond Length | ~1.35 Å |

| Cα-Cβ Bond Length | ~1.54 Å |

| Phenyl Ring C-C Bond Lengths | ~1.39 - 1.41 Å |

Note: These values are illustrative and based on typical bond lengths in related halogenated aromatic compounds.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. aimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. aimspress.com A smaller gap generally implies higher reactivity. aimspress.com

For this compound, the presence of the electron-withdrawing fluorine atom and the less electronegative but polarizable bromine atom on the phenyl ring will influence the energies of the frontier orbitals. The HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO will also be distributed over the ring, with potential contributions from the C-Br and C-F antibonding orbitals. The precise HOMO-LUMO gap can be calculated using DFT, and this value is critical for understanding the molecule's potential role in charge transfer interactions. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Molecular Orbital | Energy (eV) |

| HOMO | ~ -6.5 |

| LUMO | ~ -1.2 |

| HOMO-LUMO Gap | ~ 5.3 |

Note: These energy values are hypothetical and serve to illustrate the expected range for halogenated aromatic amino acids.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular and intermolecular bonding and interaction among bonds. nih.gov It provides a detailed picture of charge distribution and delocalization within a molecule. For this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the halogen atoms and the amino and carboxyl groups into the aromatic π-system.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It is an invaluable tool for identifying the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). nih.gov These regions are indicative of the sites for electrophilic and nucleophilic attack, respectively. aimspress.com

For this compound, the MEP surface would likely show negative potential (typically colored red or yellow) around the oxygen atoms of the carboxyl group and the nitrogen atom of the amino group, as well as the electron-rich region of the aromatic ring. A region of positive potential (a "sigma-hole," typically colored blue) may be observed on the outer side of the bromine atom, which can be involved in halogen bonding. acs.org The fluorine atom, being highly electronegative, will contribute to a more positive potential on the adjacent ring carbon.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior and conformational landscape.

Conformational Analysis and Prediction of Stereochemical Outcomes

The biological function of amino acids and their derivatives is intimately linked to their three-dimensional conformation. Conformational analysis of this compound aims to identify the most stable arrangements of its atoms in space. This is particularly important for understanding how it might fit into the active site of an enzyme or interact with other molecules.

The conformational space of this molecule is primarily defined by the torsional angles of the backbone (phi, ψ) and the side chain (chi angles). The presence of the bulky bromine atom at the 3-position and the fluorine atom at the 2-position on the phenyl ring will introduce steric constraints that limit the rotational freedom of the side chain. nih.gov

Table 3: Predicted Low-Energy Conformers and Dihedral Angles for this compound (Illustrative)

| Conformer | Relative Energy (kcal/mol) | χ1 Dihedral Angle (N-Cα-Cβ-Cγ) |

| 1 | 0.0 | ~ -60° |

| 2 | 1.2 | ~ 180° |

| 3 | 2.5 | ~ 60° |

Note: The relative energies and dihedral angles are hypothetical and represent a plausible scenario based on the conformational preferences of other phenylalanine derivatives.

Simulation of Molecular Interactions within Biological Systems

Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations can model its behavior within a biological environment, such as in aqueous solution or near a protein surface. These simulations provide critical information on the conformational flexibility of the molecule and its non-covalent interactions with surrounding water molecules, ions, and biomolecules.

In recent studies on related fluorinated compounds, MD simulations have been employed to investigate the entry and positioning of substrates within enzyme active sites. nih.gov For instance, simulations can reveal how a molecule like this compound might orient itself to achieve a favorable binding pose. Furthermore, features extracted from MD trajectories are now being used to train advanced machine learning models, such as neural networks, to predict the biological activities of conformationally flexible molecules. nih.gov This approach demonstrates that accounting for the dynamic motions of a compound, rather than just its static structure, can lead to more accurate predictions of its function. nih.gov

Computational Studies of Enzyme-Substrate Interactions

Understanding how a molecule interacts with an enzyme is crucial for designing new therapeutic agents. Computational methods like molecular docking and quantum mechanics/molecular mechanics (QM/MM) calculations are pivotal in elucidating these interactions at an atomic level. nih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, while QM/MM calculations can model the energetics of a chemical reaction within the complex environment of an enzyme's active site. nih.gov

Studies on enzymes that interact with fluorinated amino acids, such as tyrosine hydroxylase (TyrH) with its substrate 3-fluoro-L-tyrosine, provide a template for how this compound might be investigated. nih.gov In such studies, computational models can identify key amino acid residues in the enzyme that stabilize the substrate through hydrogen bonding or other interactions. nih.gov For example, research on fluoroacetate (B1212596) dehalogenases used QM/MM methods to identify specific residues like Arginine, Histidine, Tryptophan, and Tyrosine that stabilize the transition state of the C-F bond cleavage. nih.gov These computational approaches can map out the entire reaction pathway, providing a foundation for engineering enzymes with enhanced or novel activities toward fluorinated compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

The development of a QSAR model begins with a dataset of compounds for which the biological activity (e.g., inhibitory concentration IC₅₀) has been experimentally measured. nih.gov For a series of phenylalanine derivatives, for example, a training set of molecules is used to generate a mathematical model, which is then validated using an external test set of compounds. nih.gov

Several methods can be used, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These 3D-QSAR techniques generate models based on the three-dimensional structures of the molecules and their interaction fields. nih.gov The statistical robustness of the resulting models is assessed using metrics like the cross-validated correlation coefficient (r²cv) and the standard correlation coefficient (r²). nih.gov A robust and validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

A significant advantage of QSAR modeling, particularly 3D-QSAR, is its ability to identify the key structural features that govern a molecule's biological activity. nih.gov The results of a CoMFA or CoMSIA study are often visualized as 3D contour maps superimposed on a representative molecule. nih.gov These maps highlight regions where specific physicochemical properties are predicted to enhance or diminish activity.

For example, contour maps can indicate:

Steric Fields: Regions where bulky substituents are favored or disfavored.

Electrostatic Fields: Regions where positive or negative charges are beneficial for activity.

Hydrophobic Fields: Regions where hydrophobic (non-polar) groups increase potency.

Hydrogen Bond Donor/Acceptor Fields: Regions where hydrogen bond donors or acceptors are crucial for interaction with the target.

By analyzing these maps, medicinal chemists can understand why certain modifications to a molecule like this compound might lead to increased potency and can rationally design new analogues with improved activity. nih.govnih.gov

Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic properties of molecules, which can be a powerful tool for structure verification and analysis.

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the local electronic environment of the fluorine atom, making it an excellent probe for studying molecular interactions. nih.gov However, assigning specific resonances in a ¹⁹F NMR spectrum can be challenging. nih.gov Quantum chemical methods, particularly Density Functional Theory (DFT), have emerged as a reliable way to predict ¹⁹F NMR chemical shifts, aiding in spectral assignment and structural analysis. nih.govworktribe.com

The accuracy of these predictions depends heavily on the chosen computational protocol, including the DFT functional and the basis set. nsf.gov Studies have systematically evaluated various methods to find the best balance of accuracy and computational cost. For instance, functionals like ωB97XD and B97-2, combined with basis sets such as pcS-1 or 6-31+G(d,p), have shown good performance. nsf.govnih.gov The inclusion of solvent effects, either implicitly or explicitly, is also critical for achieving high accuracy, especially for fluorinated residues exposed to water. nih.gov

Calculations can predict how the ¹⁹F chemical shift of a molecule like this compound would change upon binding to a protein, providing insights into the binding event itself. nih.gov A downfield shift upon binding, for instance, can indicate incorporation into a larger molecular complex. nih.gov The table below summarizes findings from computational studies on predicting ¹⁹F NMR chemical shifts using different levels of theory.

| DFT Functional | Basis Set | Environment | Key Finding / Accuracy (RMSE) | Reference |

|---|---|---|---|---|

| ωB97XD | 6-31+G(d,p) | Gas Phase | Considered the most accurate model with an RMSE of ±3.0 ppm for a set of perfluoroalkyl substances. | nsf.gov |

| B3LYP | 6-31+G(d,p) | Gas Phase | Less accurate than ωB97XD for the same set of molecules. | nsf.gov |

| oB97XD | aug-cc-pvdz | Implicit Solvent | Recommended for the best combination of accuracy and computational time, with an RMS error of 3.57 ppm for a diverse set of fluorinated molecules. | worktribe.com |

| KT2 / B97-2 | pcS-1 | QM/MM | Successfully predicted a downfield chemical shift for an inhibitor upon binding to a protein, matching experimental observation. | nih.gov |

Simulation of Vibrational Spectra

The simulation of vibrational spectra through computational methods provides a powerful tool for understanding the molecular structure and dynamics of complex molecules like this compound. While specific, direct computational studies on the vibrational spectra of this compound are not extensively available in public literature, we can construct a detailed theoretical framework for its expected vibrational properties. This is achieved by leveraging computational analyses of the parent molecule, L-phenylalanine, and various halogenated aromatic compounds. yildiz.edu.trnih.govresearchgate.netresearchgate.net

Theoretical vibrational spectra are typically generated using quantum chemical calculations, with Density Functional Theory (DFT) being a prominently used method. yildiz.edu.trnih.gov The B3LYP functional combined with basis sets such as 6-31G(d) or def2-TZVP has been shown to provide a reliable correlation between calculated and experimental vibrational frequencies for amino acids and related structures. yildiz.edu.trnih.gov Such simulations yield harmonic vibrational wavenumbers, which are often scaled to correct for anharmonicity and to improve agreement with experimental data from Fourier Transform Infrared (FT-IR) and Raman spectroscopy. researchgate.net

The vibrational modes of this compound can be analyzed by considering the contributions from its distinct chemical moieties: the L-phenylalanine backbone, the disubstituted benzene (B151609) ring, and the carbon-halogen bonds.

Expected Vibrational Modes of the L-phenylalanine Backbone:

The amino acid backbone gives rise to a series of characteristic vibrations. In its zwitterionic form, which is typical in the solid state, the amino group is protonated (-NH3+) and the carboxyl group is deprotonated (-COO-). yildiz.edu.tr The vibrational frequencies for these groups are sensitive to hydrogen bonding. mdpi.com

-NH3+ Vibrations: The stretching vibrations of the ammonium (B1175870) group are expected in the higher frequency region, typically broad and overlapping. Bending modes (scissoring and rocking) appear at lower wavenumbers.

-COO- Vibrations: The carboxylate group is characterized by strong asymmetric and symmetric stretching vibrations. These are typically intense in the infrared spectrum. researchgate.net

C-H and C-C Vibrations: The aliphatic C-H stretching and bending modes from the α-carbon and β-carbon, as well as the C-C backbone stretching, contribute to the fingerprint region of the spectrum.

| Vibrational Mode (Zwitterionic Form) | Expected Frequency Range (cm⁻¹) | Notes |

| Asymmetric -NH3+ Stretching | 3000 - 3300 | Broad, often overlapping with C-H stretching |

| Symmetric -NH3+ Stretching | 2800 - 3100 | Broad |

| Asymmetric -COO- Stretching | 1560 - 1630 | Strong intensity in IR |

| Symmetric -COO- Stretching | 1380 - 1420 | Strong intensity in IR |

| -NH3+ Bending (Scissoring) | 1500 - 1550 | |

| Cα-H Bending | 1300 - 1350 |

This table is based on characteristic frequencies for L-phenylalanine and its zwitterionic derivatives as reported in computational and experimental studies. yildiz.edu.trresearchgate.net

Expected Vibrational Modes of the Substituted Phenyl Ring:

The vibrations of the phenyl ring are influenced by the presence of the bromine and fluorine atoms. These include C-H stretching, C-C ring stretching (ring breathing), and in-plane and out-of-plane bending modes.

Aromatic C-H Stretching: These vibrations occur at wavenumbers higher than aliphatic C-H stretching.

Ring Breathing Mode: A symmetric stretching of the entire ring, which is often a strong band in Raman spectra. researchgate.net

Ring Deformations: The substitution pattern affects the frequencies of the ring deformation modes, which are sensitive to the mass and electronic effects of the substituents.

Expected Vibrational Modes of Carbon-Halogen Bonds:

The carbon-fluorine (C-F) and carbon-bromine (C-Br) bonds introduce specific vibrational modes. Their positions are highly dependent on the mass of the halogen and the strength of the bond.

C-F Stretching: The C-F stretching vibration is typically found in a characteristic region of the mid-infrared spectrum and is known to be relatively strong.

C-Br Stretching: Due to the heavier mass of bromine compared to fluorine, the C-Br stretching vibration is expected at a much lower frequency. researchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

| Aromatic C-H Stretching | 3000 - 3100 | |

| C=C Ring Stretching | 1400 - 1610 | Multiple bands expected |

| Ring Breathing | ~1000 | Characteristic of the phenyl ring researchgate.net |

| C-F Stretching | 1100 - 1250 | |

| C-Br Stretching | 500 - 650 | Lower frequency due to higher atomic mass researchgate.net |

| Aromatic C-H Out-of-Plane Bending | 700 - 900 | Sensitive to substitution pattern |

This table is based on characteristic frequencies for halogenated benzene derivatives and substituted phenylalanines. researchgate.netresearchgate.net

Future Directions and Interdisciplinary Research Perspectives

Development of Advanced Bio-Orthogonal Chemical Tools

Bio-orthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. numberanalytics.com The development of new bio-orthogonal tools is a rapidly growing area of chemical biology, enabling the precise labeling, tracking, and manipulation of biomolecules in their natural environment. numberanalytics.comnih.gov

The unique structure of 3-Bromo-2-fluoro-L-phenylalanine makes it a promising candidate for the development of novel bio-orthogonal chemical tools. The carbon-bromine bond on the aromatic ring presents a handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira couplings. These reactions could be adapted to function under biological conditions, allowing for the site-specific installation of probes, tags, or other functional moieties onto proteins containing this amino acid.

Furthermore, the fluorine atom can serve as a sensitive reporter for ¹⁹F NMR spectroscopy, a technique that offers a background-free window for observing molecular interactions in complex biological milieu. The development of this compound-based probes could thus enable the creation of a new class of dual-functional chemical tools, capable of both bio-orthogonal ligation and spectroscopic reporting.

Table 1: Key Bio-orthogonal Reactions and Their Potential Application

| Reaction | Description | Potential with this compound |

|---|---|---|

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A "click chemistry" reaction forming a stable triazole linkage between an azide (B81097) and an alkyne. nih.gov | While not directly participating, the amino acid could be part of a protein scaffold modified using this reaction. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A copper-free click reaction between a strained cyclooctyne (B158145) and an azide, useful for live-cell labeling. biorxiv.org | The amino acid could be incorporated into a protein, which is then targeted by a SPAAC probe. |

| Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction | A rapid reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO). nih.govsemanticscholar.org | The bromo- or fluoro- group could potentially be modified to participate in novel IEDDA-type ligations. |

| Palladium-Catalyzed Cross-Coupling | Reactions like Suzuki or Sonogashira coupling that form carbon-carbon bonds, often utilizing aryl halides. | The C-Br bond on this compound could serve as a reactive handle for these couplings under bio-orthogonal conditions. |

Integration into Complex Biological Systems for Functional Probing

The site-specific incorporation of non-canonical amino acids like this compound into proteins is a powerful strategy for probing protein structure and function in complex biological systems. This is typically achieved through the expansion of the genetic code, utilizing engineered aminoacyl-tRNA synthetase/tRNA pairs.

Once integrated into a target protein, the unique properties of this compound can be leveraged for various functional probing applications:

¹⁹F NMR Spectroscopy: The fluorine atom provides a highly sensitive NMR probe. Its chemical shift is exquisitely sensitive to the local microenvironment, allowing for the detection of subtle conformational changes, ligand binding events, and protein-protein interactions without the need for perturbing fluorescent labels.

X-ray Crystallography: The bromine atom is relatively electron-rich and can be used as an anomalous scatterer to help solve the phase problem in X-ray crystallography. Incorporating this amino acid at specific sites can facilitate the structure determination of challenging proteins and protein complexes.

Probing Electrostatic Interactions: The electron-withdrawing properties of both the fluorine and bromine atoms can systematically alter the electronics of the aromatic ring. This allows for the fine-tuning of cation-π interactions or hydrogen bonding involving the phenyl ring, providing a powerful tool to dissect the energetic contributions of these interactions to protein stability and function.

Synergistic Approaches Combining Synthesis, Spectroscopy, and Computational Design

Future advancements in the application of this compound will be driven by a synergistic interplay between chemical synthesis, advanced spectroscopy, and computational modeling.

Synthesis: The development of efficient and stereoselective synthetic routes is paramount. beilstein-journals.org Drawing inspiration from methods used for other fluorinated and brominated phenylalanines, chemists can optimize multi-step syntheses to produce high-purity L- and D-enantiomers of the target compound. beilstein-journals.org

Spectroscopy: A detailed spectroscopic characterization will be essential. This includes not only ¹⁹F NMR but also advanced vibrational spectroscopy techniques (FT-IR, Raman) to understand how the amino acid perturbs local protein structure. acs.org Combining these experimental data will provide a rich picture of the amino acid's behavior within a protein.

Computational Design: Density Functional Theory (DFT) and other computational methods can be used to predict the conformational preferences, spectroscopic properties (e.g., ¹⁹F NMR chemical shifts), and energetic effects of incorporating this compound into a protein. acs.org These predictions can guide experimental design and help in the interpretation of complex spectroscopic data. For example, computational models could predict how the ¹⁹F NMR chemical shift will change upon drug binding, which can then be validated experimentally.

This integrated approach will create a feedback loop where computational predictions guide synthetic and spectroscopic efforts, and experimental results refine the computational models, accelerating the development of this amino acid as a robust biophysical probe.

Expanding the Scope of Genetic Code Expansion with Novel Analogues

The ability to genetically encode non-canonical amino acids at specific positions in proteins has revolutionized protein science. A significant breakthrough in this area has been the engineering of the pyrrolysyl-tRNA synthetase (PylRS) and its corresponding tRNA. A mutant version, PylRS(N346A/C348A), has shown remarkable substrate promiscuity, enabling the incorporation of a wide variety of phenylalanine derivatives with substitutions at the ortho position. acs.org

Research has demonstrated the successful incorporation of phenylalanine derivatives with ortho-substitutions including halides (fluoro, chloro, bromo), methyl, and methoxy (B1213986) groups into proteins in both E. coli and mammalian cells. acs.org This success strongly suggests that this compound would be a viable substrate for this or a similarly engineered synthetase. The ortho-fluoro substituent fits the pattern of accepted substrates, and while the meta-bromo is an additional modification, the known promiscuity of the PylRS active site is encouraging.

Future work in this area will focus on:

Testing and Optimization: Experimentally validating the incorporation of this compound using the PylRS(N346A/C348A) system.

Directed Evolution: If efficiency or fidelity is low, directed evolution techniques can be employed to further engineer the PylRS enzyme to specifically recognize and activate this compound with high efficiency.

Development of Novel Analogues: The synthetic accessibility of this compound opens the door to creating a library of related analogues with different halogenation patterns (e.g., 3-iodo-2-fluoro-L-phenylalanine) or additional functional groups, further expanding the chemical diversity that can be genetically encoded.

Table 2: Examples of Ortho-Substituted Phenylalanine Derivatives Genetically Encoded Using the PylRS(N346A/C348A) System. acs.org

| Compound Name | Substitution at Ortho-Position |

|---|---|

| o-Fluoro-L-phenylalanine | Fluoro |

| o-Chloro-L-phenylalanine | Chloro |

| o-Bromo-L-phenylalanine | Bromo |

| o-Methyl-L-phenylalanine | Methyl |

| o-Methoxy-L-phenylalanine | Methoxy |

| o-Nitro-L-phenylalanine | Nitro |

The successful incorporation of these analogues underscores the potential for expanding the genetic code to include multi-substituted phenylalanine derivatives like this compound, paving the way for the creation of proteins with novel chemical and physical properties.

Q & A

What are the recommended synthetic routes for 3-Bromo-2-fluoro-L-phenylalanine, and how can enantiomeric purity be ensured?

Category : Basic Research Methodology

Answer :

- Halogenation Strategies : Direct halogenation of L-phenylalanine using electrophilic bromination/fluorination agents (e.g., N-bromosuccinimide or Selectfluor) under controlled pH and temperature conditions .

- Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling with boronic acid intermediates (e.g., 3-(trifluoromethyl)phenylboronic acid) to introduce halogen groups while retaining stereochemistry .

- Chiral Resolution : Employ enzymatic resolution or chiral HPLC to separate enantiomers, ensuring >98% enantiomeric excess .

How can researchers characterize the structural and isotopic integrity of this compound?

Category : Basic Research Methodology

Answer :

- NMR Spectroscopy :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for isotopic validation (e.g., deuterium/tritium labeling in metabolic studies) .

- HPLC : Reverse-phase HPLC with UV/fluorescence detection to assess purity (>99%) and stability under acidic/basic conditions .

What methodologies are effective for incorporating this compound into peptide chains?

Category : Advanced Research Application

Answer :

- Solid-Phase Peptide Synthesis (SPPS) : Use Fmoc-protected derivatives with coupling agents like HBTU/HOBt. Monitor incorporation efficiency via MALDI-TOF MS .

- Ribosomal Incorporation : Employ engineered tRNA/aminoacyl-tRNA synthetase pairs in E. coli expression systems for site-specific insertion .

- Post-Synthetic Modification : Click chemistry (e.g., azide-alkyne cycloaddition) to functionalize halogenated side chains post-incorporation .

How can this compound be used to study enzyme inhibition or protein conformational changes?

Category : Advanced Research Application

Answer :

- Kinetic Assays : Measure competitive inhibition constants (K_i) using fluorogenic substrates and stopped-flow techniques .

- X-ray Crystallography : Co-crystallize target enzymes (e.g., phenylalanine hydroxylase) with the derivative to resolve halogen-protein interactions at Ångström resolution .

- 19F NMR Titrations : Track protein conformational shifts by observing fluorine signal splitting upon ligand binding .

What are the challenges in isotopic labeling (deuterium/tritium) of this compound, and how can they be addressed?

Category : Advanced Research Methodology

Answer :

- Labeling Techniques : Catalytic deuteration (e.g., Pd/C under D₂) or tritium gas exposure, followed by HPLC purification to remove unlabeled species .

- Isotope Effects : Mitrate deuterium-induced kinetic isotope effects (KIEs) by optimizing reaction conditions (e.g., lower temperature for minimal racemization) .

- Radiolabeling Safety : Use shielded synthesis chambers and scintillation counting for tritium handling compliance .

How should researchers address contradictory data in biological activity studies involving halogenated phenylalanine derivatives?

Category : Advanced Data Analysis

Answer :

- Triangulation : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. ITC for thermodynamic profiling) .

- Statistical Robustness : Apply multivariate analysis (ANOVA, Tukey’s HSD) to account for batch-to-batch variability in synthesis .

- Replication Studies : Repeat experiments across independent labs to confirm reproducibility, especially for low-activity outliers .

What stability considerations are critical for storing this compound in aqueous and solid states?

Category : Basic Research Methodology

Answer :

- Aqueous Stability : Store at pH 6–7 (buffered with Tris-HCl) at -20°C; avoid prolonged exposure to light to prevent dehalogenation .

- Solid-State Stability : Lyophilize under argon and store in amber vials with desiccants (e.g., silica gel) to minimize hydrolysis .

- Accelerated Degradation Tests : Use HPLC to monitor decomposition products (e.g., free bromide/fluoride ions) under stress conditions (40°C, 75% RH) .

How can 19F NMR be optimized to study the dynamic behavior of proteins incorporating this compound?

Category : Advanced Research Methodology

Answer :

- Probe Selection : Use cryoprobes for enhanced sensitivity in detecting low-concentration fluorine signals .

- Relaxation Filters : Apply T₂-filtered experiments to suppress background noise from mobile regions .

- Chemical Shift Perturbation (CSP) : Map CSPs to identify ligand-induced conformational changes in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.